molecular formula C₂₄H₃₈O₅ B1139745 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid CAS No. 16265-24-0

3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid

Cat. No.: B1139745
CAS No.: 16265-24-0
M. Wt: 406.56
Attention: For research use only. Not for human or veterinary use.
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Description

3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid is a bile acid derivative that plays a significant role in various biological processes. It is a 3-oxo steroid, which means it is derived from cholic acid where the hydroxy group at position 3 has undergone formal oxidation to the corresponding ketone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid typically involves the oxidation of cholic acid derivatives. One common method includes the use of sodium hypochlorite as an oxidizing agent at controlled temperatures, followed by purification steps to obtain the desired product . Another approach involves the reduction of 3,7-, 3,12-, and 3,7,12-oxo derivatives to produce the hydroxy and dihydroxy derivatives .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation reactions using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to ketones.

    Reduction: Reduction of ketone groups to hydroxy groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Sodium hypochlorite, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, acetic acid.

Major Products: The major products formed from these reactions include various hydroxy and keto derivatives of the parent compound .

Scientific Research Applications

3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid involves its interaction with specific molecular targets and pathways in the body. As a bile acid derivative, it plays a role in the emulsification and absorption of dietary fats. It also acts as a signaling molecule, influencing various metabolic processes . The compound’s effects are mediated through its interaction with nuclear receptors and enzymes involved in bile acid metabolism .

Comparison with Similar Compounds

    Cholic Acid: The parent compound from which 3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid is derived.

    Chenodeoxycholic Acid: Another bile acid with similar metabolic roles.

    Deoxycholic Acid: A bile acid involved in the emulsification of fats.

Uniqueness: this compound is unique due to its specific oxidation state and functional groups, which confer distinct chemical properties and biological activities compared to other bile acids .

Properties

IUPAC Name

(4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-20,22,26-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKUSRBIIZNLHZ-DXTOHYNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid
Reactant of Route 2
3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid
Reactant of Route 3
3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid
Reactant of Route 4
3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid
Reactant of Route 5
3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid
Reactant of Route 6
3-Keto-7alpha,12alpha-dihydroxy-5alpha-cholanic acid

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